
N-(2,4-difluorophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazinecarboxamide moiety, making it a unique and versatile molecule. Its applications span across chemistry, biology, medicine, and industry, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide typically involves the condensation reaction of 2,4-difluoroaniline with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The compound’s difluorophenyl group enhances its binding affinity to target proteins, while the pyrazinecarboxamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Dichlorophenyl)-2-pyrazinecarboxamide
- N-(2,4-Difluorophenyl)-2-pyridinecarboxamide
Uniqueness
N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide stands out due to its unique combination of a difluorophenyl group and a pyrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its enhanced binding affinity and stability compared to similar compounds make it a valuable molecule for drug development and other scientific research .
Properties
Molecular Formula |
C11H7F2N3O |
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Molecular Weight |
235.19 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H7F2N3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
InChI Key |
RIUFHAGLQYVUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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